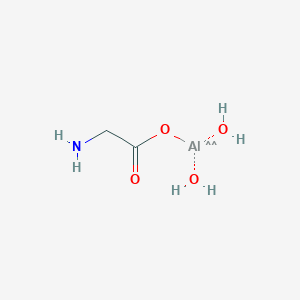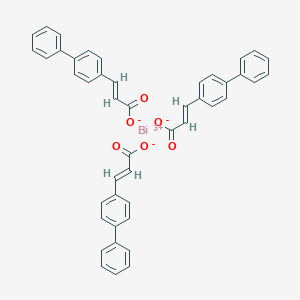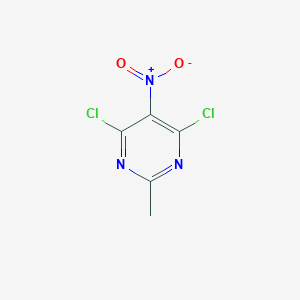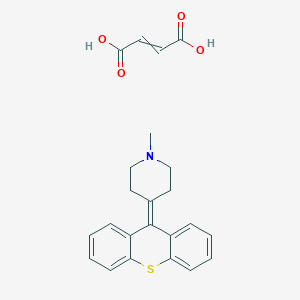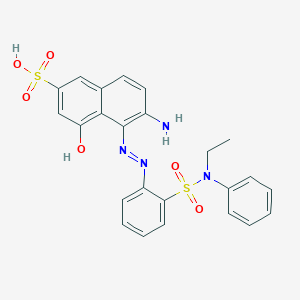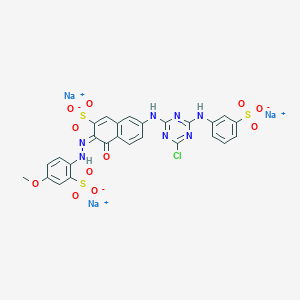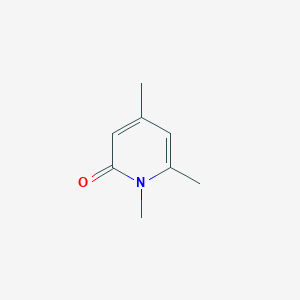
2(1H)-Pyridinone, 1,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Cotinine', which is a metabolite of nicotine. Cotinine has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The mechanism of action of Cotinine is not completely understood, but it is believed to act on various neurotransmitter systems in the brain, including acetylcholine and dopamine. Cotinine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It also has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
Cotinine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Cotinine has also been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cotinine has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified to high levels of purity. It has also been shown to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of Cotinine is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of Cotinine in scientific research. One potential direction is the use of Cotinine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of Cotinine in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of Cotinine and its potential therapeutic applications.
Synthesemethoden
Cotinine can be synthesized through various methods, including the reaction of nicotine with nitrous acid or the reaction of 1,2,3,6-tetrahydropyridine with acetyl chloride. The synthesis of Cotinine is a multi-step process that involves several chemical reactions, and the purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Cotinine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Cotinine has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
15031-89-7 |
|---|---|
Produktname |
2(1H)-Pyridinone, 1,4,6-trimethyl- |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1,4,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
OZILNWNVMNXBDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)C |
Kanonische SMILES |
CC1=CC(=O)N(C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



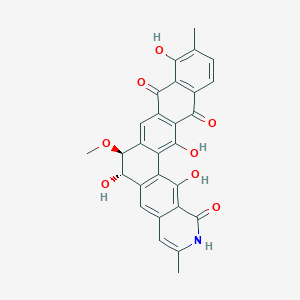
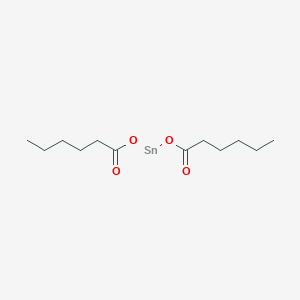
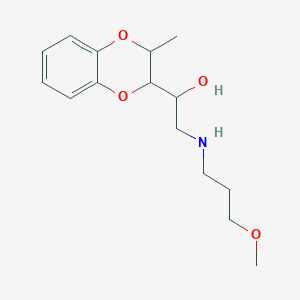
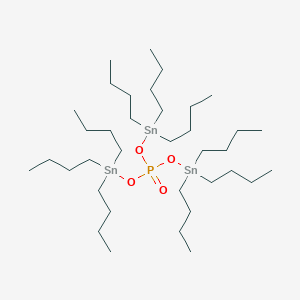
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
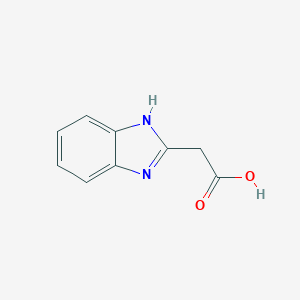
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
